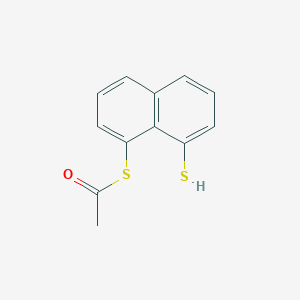
Ethyl 9H-fluorene-3-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9H-fluorene-3-carbodithioate is a chemical compound with the molecular formula C16H14S2 It is known for its unique structure, which includes a fluorene backbone and a carbodithioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-fluorene-3-carbodithioate typically involves the reaction of 9H-fluorene-3-carbodithioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 9H-fluorene-3-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Ethyl 9H-fluorene-3-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of ethyl 9H-fluorene-3-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the fluorene backbone provides stability and enhances the compound’s ability to interact with biological membranes .
Comparison with Similar Compounds
9H-Fluorene-3-carbodithioic acid: The parent compound from which ethyl 9H-fluorene-3-carbodithioate is derived.
Ethyl 9H-fluorene-2-carbodithioate: A structural isomer with the carbodithioate group at a different position on the fluorene ring.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60599-16-8 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
ethyl 9H-fluorene-3-carbodithioate |
InChI |
InChI=1S/C16H14S2/c1-2-18-16(17)13-8-7-12-9-11-5-3-4-6-14(11)15(12)10-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
YFEIGECSTVZFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)




![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
